(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

Vue d'ensemble

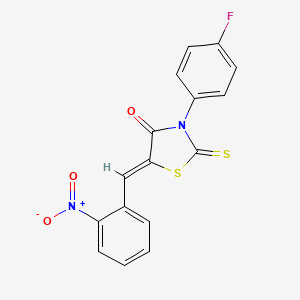

Description

(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrobenzylidene moiety, and a thioxothiazolidinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group in (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo reduction to form an amine group. Common reagents for this reaction include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH4 or H2/Pd | Controlled temperature, suitable solvent | Amine derivative |

Oxidation Reactions

Oxidation reactions can target the sulfur atom or the thiazolidinone ring. Potassium permanganate (KMnO4) is a common oxidizing agent used in such reactions.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO4 | Controlled temperature, aqueous solution | Oxidized sulfur or ring-opened products |

Condensation Reactions

The compound can participate in condensation reactions, such as the Knoevenagel condensation, which is commonly used to form benzylidene derivatives.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde | Potassium carbonate, water | Benzylidene derivative |

Biological Activity Data

Applications De Recherche Scientifique

Anticancer Activity

Thiazolidin-4-one derivatives, including (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one, have shown significant promise as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Case Studies:

- A study highlighted the cytotoxic effects of thiazolidin-4-one derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, demonstrating IC50 values as low as 0.24 µM for certain derivatives, indicating potent activity against these cancer types .

- Another investigation into a series of thiazolidin-4-one analogues revealed that specific compounds exhibited multi-target enzyme inhibition, with some showing IC50 values in the nanomolar range against tyrosine kinases, which are critical in cancer progression .

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives has also been explored. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

Research Findings:

- Thiazolidin-4-one derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain analogues showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- The structural modifications on the thiazolidin-4-one scaffold significantly influenced their antimicrobial efficacy, suggesting that targeted modifications can enhance their potency .

Enzyme Inhibition

Thiazolidin-4-one compounds have been investigated for their ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific pathways in diseases.

Insights:

- Recent studies have focused on the inhibition of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation. Compounds derived from the thiazolidin-4-one framework have shown promising results in inhibiting these enzymes, which play a pivotal role in cancer cell proliferation .

- Additionally, some derivatives have been evaluated for their inhibitory effects on PIM kinases, which are implicated in hematological malignancies, showcasing their potential as multi-target inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidin-4-one derivatives is essential for optimizing their biological activities.

Key Findings:

- Modifications at the phenyl ring and variations in substituents on the thiazolidinone core significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance anticancer properties by increasing lipophilicity and improving cellular uptake .

- The presence of nitro and fluorine substituents has been correlated with enhanced potency against certain cancer cell lines, indicating that careful selection of functional groups can lead to more effective therapeutic agents .

Summary Table of Applications

| Application | Mechanism | Example Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | IC50 values as low as 0.24 µM against HepG2 cells |

| Antimicrobial Activity | Disruption of bacterial/fungal growth | MICs comparable to standard antibiotics |

| Enzyme Inhibition | Targeting CDKs and PIM kinases | Potent inhibition with IC50 values in nanomolar range |

| Structure-Activity Relationship | Optimization through modifications | Enhanced potency with specific substituents |

Mécanisme D'action

The mechanism of action of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z)-3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

- (Z)-3-(4-bromophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

- (Z)-3-(4-methylphenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

Compared to similar compounds, (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is unique due to the presence of the fluorine atom in the phenyl ring This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties

Activité Biologique

(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, which includes a thiazolidinone core and various substituents, contributes to its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, compounds related to this compound have shown efficacy against various cancer cell lines, including breast and prostate cancer.

Case Study: Breast Cancer Cells

A study evaluated the effects of a series of thiazolidinones on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner. Notably, specific derivatives were found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, suggesting a mechanism of inducing apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5 | MCF-7 | 12.5 | Induces apoptosis via Bcl-2 family modulation |

| 7 | MDA-MB-231 | 10.0 | Inhibits proliferation and induces apoptosis |

| 9 | MCF-7 | 15.0 | Modulates apoptosis-related proteins |

Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. The compound this compound has shown activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Screening

A screening of several thiazolidinones revealed that they possess broad-spectrum antibacterial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidinones have demonstrated other biological activities:

- Anti-inflammatory : Thiazolidinones have been reported to reduce inflammation markers in vitro.

- Antioxidant : Certain derivatives exhibit strong antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

- Immunomodulatory : Some studies suggest potential benefits in modulating immune responses, making them candidates for treating autoimmune conditions .

Propriétés

IUPAC Name |

(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2O3S2/c17-11-5-7-12(8-6-11)18-15(20)14(24-16(18)23)9-10-3-1-2-4-13(10)19(21)22/h1-9H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEDJGMXPBZMCE-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.